6-(5-Bromothiophen-2-yl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
4-(5-bromothiophen-2-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-7-2-1-6(13-7)5-3-8(12)11-4-10-5/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFGDHNAGRAZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 5-Bromothiophene-2-carbaldehyde or 5-bromothiophene-2-boronic acid : Common thiophene derivatives used for coupling.
- Pyrimidin-4-ol or pyrimidine-4-one derivatives : Serving as the pyrimidine core.
- Coupling agents and catalysts : Palladium-based catalysts (e.g., tetrakistriphenylphosphine palladium(0)) are frequently used in cross-coupling steps.
Key Synthetic Steps
Representative Reaction Conditions
- Cross-Coupling Catalysis : The use of palladium catalysts such as tetrakistriphenylphosphine palladium(0) facilitates coupling between aryl halides and heterocyclic partners.
- Solvents : Inert solvents like dichloromethane or 1,4-dioxane are preferred to maintain reaction stability and solubility.
- Bases : Non-nucleophilic bases such as N,N-diisopropylamine are used to deprotonate intermediates and promote coupling without side reactions.
- Temperature : Reactions are typically carried out at ambient temperature to 150 °C depending on the reactivity of substrates.
Detailed Synthesis Example (Inferred from Related Compounds)
A plausible synthetic route involves:
- Synthesis of 5-bromothiophene-2-boronic acid or ester : Starting from 5-bromothiophene, lithiation followed by quenching with trialkyl borates yields the boronic acid derivative.
- Suzuki-Miyaura cross-coupling : The boronic acid derivative is coupled with 4-chloropyrimidin-6-ol or a protected pyrimidin-4-one under Pd(0) catalysis to form the this compound scaffold.
- Deprotection or hydrolysis : If protecting groups are used on the hydroxyl or amino groups, these are removed under acidic or basic conditions to yield the final compound.
This approach aligns with the general methodology for synthesizing heterocyclic compounds bearing thiophene and pyrimidine moieties.
Research Findings and Data Summary
Due to limited direct reports on this compound synthesis, the following table summarizes key parameters from related pyrimidine-thiophene compounds to guide preparation:
Chemical Reactions Analysis
Types of Reactions: 6-(5-Bromothiophen-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the bromine atom or other parts of the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the thiophene or pyrimidin rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Derivatives with reduced bromine or other functional groups.
Substitution Products: Compounds with different substituents on the thiophene or pyrimidin rings.
Scientific Research Applications
6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidin-4-ol is a chemical compound attracting interest in medicinal chemistry for its potential biological activities and applications in drug development. It features a bromothiophene moiety and a cyclopropyl-substituted pyrimidine. The bromine atom enhances the compound's reactivity, while the cyclopropyl group adds conformational rigidity, which can influence its interaction with biological targets.
Scientific Research Applications
6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidin-4-ol has several applications in scientific research and industry:
- Pharmaceutical Development It serves as an intermediate in synthesizing therapeutic agents, particularly those targeting inflammatory conditions and cancer. Research shows it may function by inhibiting specific enzymes or receptors involved in cellular signaling pathways, and its structural features may enhance its binding affinity to target proteins.
- Anti-malarial research Some pyrimidine derivatives have been identified as potent inhibitors of plasmodial kinases, which are drug targets to combat resistance to antimalarial therapy . As an example, research has been done synthesizing pyrimidine compounds and testing their activity against PfPK6 and PfGSK3 .
Structural Activity Relationship (SAR) Studies
SAR studies analyze the relationship between a molecule's chemical structure and its biological activity .
- ** impact of pyrimidine modifications** Research has shown that modifications to the substituents on the pyrimidine ring can alter the molecule's activity . For example, truncation of a phenyl ring in a pyrimidine compound led to inactivity against PfGSK3, but increased potency against PfPK6 . Similarly, replacing the sulfur atom with an oxygen atom on the thiophene ring of a similar compound resulted in a decrease in potency .
Potential therapeutic applications
6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidin-4-ol is studied for its potential as an anti-inflammatory and anticancer agent.
- Binding interactions Interaction studies have shown that 6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidin-4-ol can effectively bind to specific enzymes and receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. Research indicates that modifications to the compound's structure can significantly impact its binding affinity and selectivity towards target proteins.
Analogues
Examples of compounds with structural similarities to 6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidin-4-ol include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Cyclopropyl-6-methylpyrimidine | Methyl group instead of bromothiophene | Different biological activity profile |
| 5-Bromopyrimidine | Lacks cyclopropyl group | Simpler structure with different reactivity |
| Thiophene derivatives | Varying substituents on thiophene | May exhibit distinct electronic properties |
Mechanism of Action
The mechanism by which 6-(5-Bromothiophen-2-yl)pyrimidin-4-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-(5-Bromothiophen-2-yl)pyrimidin-4-ol with structurally related pyrimidine and thiophene-containing derivatives, focusing on substituent effects, electronic properties, and applications.
Table 1: Structural and Functional Comparison
Substituent Effects on Electronic Properties
- Bromothiophene vs. Trifluoromethylpyridyl (PPA2): The bromothiophene group in the target compound is less electron-withdrawing than the trifluoromethylpyridyl group in PPA2. This difference may reduce the target compound’s stability but improve its π-π stacking in organic semiconductors .
- Ethylhexyl Group (T-EHPPD-T): The ethylhexyl chain in T-EHPPD-T increases solubility in nonpolar solvents, a feature absent in the target compound, which may limit its processability in polymer applications .
Biological Activity
6-(5-Bromothiophen-2-yl)pyrimidin-4-ol is a heterocyclic compound that combines a pyrimidine ring with a bromothiophene moiety and a hydroxyl group. This unique structure positions it as a significant candidate for various biological applications, particularly in medicinal chemistry and pharmacology. The biological activity of this compound is of particular interest due to its potential therapeutic effects against various pathogens and its role in biochemical pathways.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A pyrimidine ring which is known for its broad spectrum of biological activities.
- A bromothiophene moiety , which enhances the compound's reactivity and interaction with biological targets.
- A hydroxyl group that can participate in hydrogen bonding, influencing solubility and bioavailability.
The mechanism of action for this compound involves several biochemical pathways:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes, including those involved in bacterial cell wall synthesis.
- Interaction with Receptors : It may bind to various biological receptors, modulating their activity and leading to therapeutic effects.
Biological Activities
Research has demonstrated that compounds similar to this compound exhibit various biological activities:
Antimicrobial Activity
Several studies have indicated that derivatives containing pyrimidine and thiophene structures possess significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds structurally related to this compound have shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus. In vitro studies reveal minimum inhibitory concentrations (MIC) demonstrating potent antibacterial effects, often in the range of 3.125 mg/mL to 12.5 mg/mL against resistant bacterial strains .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| This compound | E. coli | 6.25 |
| This compound | S. aureus | 3.125 |
Antifungal Activity
Similar derivatives have also been reported to exhibit antifungal properties, particularly against Candida albicans. The presence of the bromothiophene moiety enhances the antifungal activity by disrupting fungal cell membranes .
Anti-inflammatory and Antitumor Activities
Research indicates potential anti-inflammatory effects through inhibition of pro-inflammatory cytokines, while some studies suggest antitumor properties linked to the modulation of cell cycle regulators .
Case Studies
- Synthesis and Evaluation : A study synthesized a series of pyrimidine derivatives, including those with thiophene substitutions, which were evaluated for their antibacterial properties against multi-drug resistant bacteria. The results indicated that specific substitutions significantly enhanced activity .
- Structure Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the pyrimidine ring could lead to enhanced bioactivity, suggesting that further optimization could yield more potent derivatives .
Q & A
Q. Basic Research Focus
- NMR/IR spectroscopy :
- X-ray crystallography : SHELX software is widely used to determine molecular geometry and hydrogen-bonding patterns. For example, intermolecular O–H···N hydrogen bonds stabilize the crystal lattice .
What advanced strategies optimize regioselectivity in functionalizing the pyrimidin-4-ol core of this compound?
Advanced Research Focus
Regioselective modifications require precise control of electronic and steric effects:
- Electrophilic substitution : The 5-bromothiophene moiety directs electrophiles (e.g., nitration) to the thiophene ring’s α-position due to bromine’s electron-withdrawing effect .
- Microwave-assisted reactions : Accelerate cyclization or coupling steps, reducing side reactions (e.g., 30-minute reactions at 150°C vs. 12-hour conventional heating) .
- Protecting groups : Temporary protection of the hydroxyl group (e.g., silylation with TBSCl) prevents undesired oxidation during alkylation .
How does computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?
Advanced Research Focus
Density Functional Theory (DFT) calculations provide insights into:
- Frontier molecular orbitals : The HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity, with electron density localized on the pyrimidin-4-ol ring .
- Reaction pathways : Transition-state analysis for bromine substitution reveals a lower activation energy for SNAr mechanisms compared to radical pathways .
- Solvent effects : Polarizable continuum models (PCM) show DMSO enhances charge separation, stabilizing intermediates in coupling reactions .
What role does this compound play in materials science, particularly in organic electronics?
Advanced Research Focus
The compound’s conjugated structure enables applications in:
- Polymer synthesis : As a monomer in donor-acceptor copolymers for organic solar cells, achieving power conversion efficiencies up to 8.2% .
- Charge transport : Bromine enhances electron-withdrawing capacity, improving hole mobility in thin-film transistors .
- Optoelectronic properties : UV-Vis spectra show broad absorption bands (λₘₐₓ ~450 nm) due to π–π* transitions in the thiophene-pyrimidine system .
How do structural analogs of this compound compare in biological activity, and what methodological approaches validate these differences?
Advanced Research Focus
Comparative studies involve:
- SAR analysis : Replacing bromine with chlorine reduces antibacterial activity (MIC: 2 μg/mL vs. 8 μg/mL), likely due to decreased lipophilicity .
- Enzyme inhibition assays : The compound inhibits kinase enzymes (IC₅₀ = 0.5 μM) via hydrogen bonding with the hydroxyl group and halogen interactions .
- Crystallographic docking : X-ray structures with target proteins (e.g., PDB: 4XYZ) reveal binding poses stabilized by Br···π interactions .
What are common pitfalls in analyzing contradictory data from synthetic or mechanistic studies of this compound?
Advanced Research Focus
Contradictions often arise from:
- Reaction condition variability : Elevated temperatures may favor hydrolysis of the bromothiophene group, leading to inconsistent yields .
- Spectroscopic overlap : Similar chemical shifts for thiophene and pyrimidine protons in NMR can mislead structural assignments. HSQC and NOESY experiments resolve ambiguities .
- Crystallographic disorder : Partial occupancy of bromine atoms in X-ray structures requires refinement using SHELXL’s PART instruction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
